3,6-dimethyl-N-(2-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the propyl group: This step often involves alkylation reactions using propyl halides.
Attachment of the 2-methylphenyl group: This can be done via Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
Final modifications: These may include additional functional group transformations to achieve the desired carboxamide functionality.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate: This compound has a similar core structure but different functional groups, leading to distinct properties and applications.
Propanamide, 2,2-dimethyl-N-(3-methylphenyl): Another related compound with different substituents, affecting its chemical behavior and uses.
The uniqueness of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C19H22N4O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2-methylphenyl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-5-10-23-18-17(14(4)22-23)15(11-13(3)20-18)19(24)21-16-9-7-6-8-12(16)2/h6-9,11H,5,10H2,1-4H3,(H,21,24) |
InChI Key |
LHUAUVZBJRELCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
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